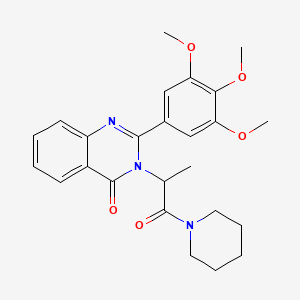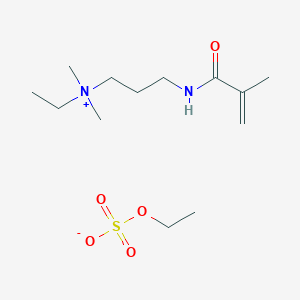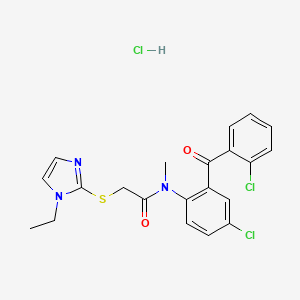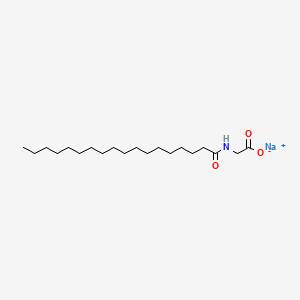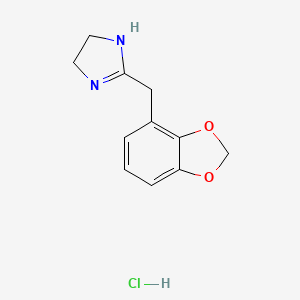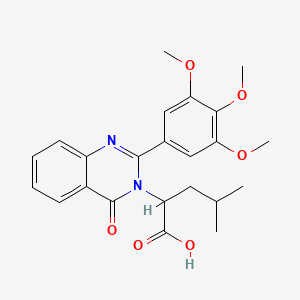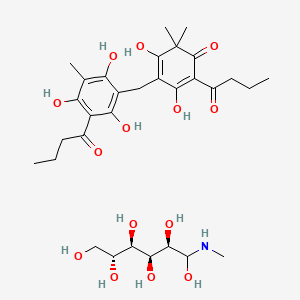
Flavaspidic acid-N-methylglucaminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavaspidic acid-N-methylglucaminate is a derivative of flavaspidic acid, a compound known for its antibacterial properties. This compound is particularly noted for its ability to inhibit the growth of various bacterial strains, making it a subject of interest in the field of medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of flavaspidic acid-N-methylglucaminate typically involves the esterification of flavaspidic acid with N-methylglucamine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Flavaspidic acid-N-methylglucaminate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Aplicaciones Científicas De Investigación
Flavaspidic acid-N-methylglucaminate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its antibacterial properties and its ability to inhibit biofilm formation.
Medicine: Potential use as an antibacterial agent, particularly against drug-resistant strains of bacteria.
Industry: Utilized in the formulation of antibacterial coatings and materials.
Mecanismo De Acción
The mechanism of action of flavaspidic acid-N-methylglucaminate involves the inhibition of bacterial protein synthesis. It binds to specific proteins involved in the synthesis of tRNA, thereby disrupting the bacterial protein synthesis pathway. This leads to the inhibition of bacterial growth and biofilm formation .
Comparación Con Compuestos Similares
Similar Compounds
Flavaspidic acid BB: Another derivative of flavaspidic acid with similar antibacterial properties.
Norflavaspidic acid AB: Known for its potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Uniqueness
Flavaspidic acid-N-methylglucaminate is unique due to its enhanced solubility and stability compared to other derivatives. This makes it particularly effective in various applications, including medicinal and industrial uses .
Propiedades
Número CAS |
992-18-7 |
|---|---|
Fórmula molecular |
C31H47NO14 |
Peso molecular |
657.7 g/mol |
Nombre IUPAC |
2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C24H30O8.C7H17NO6/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h27-31H,6-10H2,1-5H3;3-14H,2H2,1H3/t;3-,4-,5+,6-,7?/m.1/s1 |
Clave InChI |
HFBQSVVURWRQMG-VBCATWOOSA-N |
SMILES isomérico |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



